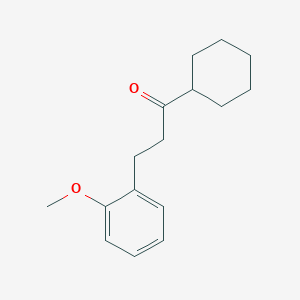

Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

Description

Contextual Significance of Complex Ketones in Modern Organic Chemistry

Ketones represent a class of organic compounds characterized by a carbonyl group flanked by two carbon atoms. Their versatile reactivity makes them crucial intermediates in a vast array of chemical transformations. In modern organic chemistry, complex ketones, which possess intricate molecular architectures, are particularly valuable as building blocks for the synthesis of fine chemicals, pharmaceuticals, and other high-value materials. The reactivity of the carbonyl group, coupled with the structural features of the attached R-groups, allows for a diverse range of reactions, including nucleophilic additions, alpha-functionalization, and rearrangements, enabling the construction of complex molecular frameworks.

Academic Research Rationale for Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone

This compound, with its combination of an aliphatic cyclic ketone moiety and an aromatic ether, presents an interesting target for academic research. The presence of multiple functional groups offers potential for diverse chemical modifications and the exploration of its utility in synthetic methodologies. The specific arrangement of the cyclohexyl, ketone, and methoxyphenyl groups may impart unique electronic and steric properties, influencing its reactivity and potential applications in areas such as medicinal chemistry or materials science.

Scope and Objectives of Scholarly Investigation

This investigation aims to provide a comprehensive overview of this compound. The primary objectives are to:

Detail its fundamental physicochemical properties.

Elucidate plausible synthetic pathways for its preparation.

Analyze its expected spectroscopic characteristics based on its molecular structure.

Due to the limited availability of direct experimental data for this specific compound, this article will draw upon established principles of organic chemistry and data from analogous structures to provide a thorough theoretical analysis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-3-(2-methoxyphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-18-16-10-6-5-9-14(16)11-12-15(17)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPARXCZCIGMDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCC(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80644209 | |

| Record name | 1-Cyclohexyl-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898774-34-0 | |

| Record name | 1-Cyclohexyl-3-(2-methoxyphenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexyl-3-(2-methoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80644209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Cyclohexyl 2 2 Methoxyphenyl Ethyl Ketone

Retrosynthetic Disconnection Strategies and Approaches

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, readily available starting materials. amazonaws.com13.235.221 For Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone (I), several logical disconnections can be proposed, primarily revolving around the formation of the carbon skeleton and the ketone functionality.

The most intuitive disconnections are adjacent to the carbonyl group, breaking the molecule into synthons that correspond to viable reagents.

Disconnection A (Cα-Cβ bond): This disconnection breaks the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. This leads to a cyclohexyl acyl synthon and a 2-(2-methoxyphenyl)ethyl synthon. The forward synthesis would involve the reaction of a cyclohexylcarbonyl derivative with an organometallic reagent derived from 1-ethyl-2-methoxybenzene.

Disconnection B (Acyl-C bond): This approach severs the bond between the cyclohexyl group and the carbonyl carbon. This suggests a pathway involving the acylation of a cyclohexyl-based nucleophile with an electrophilic reagent derived from 3-(2-methoxyphenyl)propanoic acid.

Disconnection C (Friedel-Crafts type): A third strategy involves disconnecting the ethyl ketone chain from the methoxy-phenyl ring. This retrosynthetic step points towards a Friedel-Crafts acylation of 2-methoxybenzene with a suitable acylating agent containing the cyclohexyl ketone moiety.

These primary disconnections form the basis for exploring various synthetic methodologies, each offering distinct advantages in terms of efficiency, selectivity, and substrate scope.

Exploration of Carbon-Carbon Bond Forming Reactions

The construction of the carbon framework of this compound relies on robust and efficient carbon-carbon bond-forming reactions. Modern synthetic chemistry offers a diverse toolkit, from classic organometallic chemistry to cutting-edge catalytic methods.

Transition metal catalysis has revolutionized the synthesis of ketones by providing mild and highly selective methods for C-C bond formation. pkusz.edu.cnacs.orgccspublishing.org.cn These reactions often exhibit high functional group tolerance and can be applied to construct the target molecule. nih.govresearchgate.net

One potential approach involves a carbonylative cross-coupling reaction. For instance, (2-methoxy)phenethyl halide could be coupled with cyclohexene (B86901) under a carbon monoxide atmosphere using a palladium or rhodium catalyst. Alternatively, a Suzuki or Stille coupling of a cyclohexylboronic acid derivative with an appropriate acyl chloride, such as 3-(2-methoxyphenyl)propanoyl chloride, could be employed. Another strategy is the oxidative C-H bond coupling of aldehydes with various partners to yield ketones. nih.gov

| Reaction Type | Potential Substrates | Catalyst System (Example) | Key Bond Formed |

|---|---|---|---|

| Suzuki Coupling | 3-(2-methoxyphenyl)propanoyl chloride + Cyclohexylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Cyclohexyl-Carbonyl |

| Heck Carbonylation | 1-Iodo-2-methoxybenzene + Cyclohexyl vinyl ketone | Pd(OAc)₂, PPh₃, CO gas | Aryl-Ethyl |

| C-H Activation/Acylation | 2-Methoxybenzaldehyde + Cyclohexylethylene | Rh(III) or Pd(II) complexes | Aryl-Acyl |

Classic nucleophilic acyl substitution remains a fundamental and reliable method for ketone synthesis. chemeurope.comlibretexts.orgopenstax.org This strategy typically involves the reaction of an organometallic nucleophile with a carboxylic acid derivative. researchgate.netmasterorganicchemistry.com

A prominent example is the reaction of a Grignard reagent, such as cyclohexylmagnesium bromide, with an appropriate electrophile like 3-(2-methoxyphenyl)propanoyl chloride. To avoid over-addition, which would lead to a tertiary alcohol, milder organometallic reagents or specific reaction conditions are often necessary. The Weinreb ketone synthesis, which utilizes N-methoxy-N-methylamides (Weinreb amides), is particularly effective in preventing this side reaction. chemeurope.com In this case, reacting cyclohexylmagnesium bromide with the Weinreb amide of 3-(2-methoxyphenyl)propanoic acid would selectively yield the desired ketone.

Another well-established method is the Friedel-Crafts acylation. This reaction would involve treating anisole (B1667542) (methoxybenzene) with 3-cyclohexylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). A key challenge in this approach is controlling the regioselectivity, as acylation can occur at the ortho or para position relative to the methoxy (B1213986) group. Directing groups or specific reaction conditions may be required to favor the desired ortho-substitution.

| Reaction Name | Nucleophile | Electrophile | Key Features |

|---|---|---|---|

| Grignard Reaction | Cyclohexylmagnesium bromide | 3-(2-methoxyphenyl)propanoyl chloride | Risk of over-addition to form tertiary alcohol. masterorganicchemistry.com |

| Weinreb Ketone Synthesis | Cyclohexylmagnesium bromide | N-methoxy-N-methyl-3-(2-methoxyphenyl)propanamide | Chelated intermediate prevents over-addition. chemeurope.com |

| Friedel-Crafts Acylation | Anisole (methoxybenzene) | 3-Cyclohexylpropanoyl chloride / AlCl₃ | Regioselectivity (ortho vs. para) is a critical parameter. |

| Organolithium Reaction | Cyclohexyllithium | 3-(2-methoxyphenyl)propanoic acid | Forms a stable tetrahedral intermediate that yields the ketone upon workup. masterorganicchemistry.com |

Visible-light photoredox catalysis has emerged as a powerful tool for forging C-C bonds under mild conditions by leveraging single-electron transfer (SET) processes. mdpi.comchemrxiv.org These methods enable the generation of radical intermediates from readily available precursors like carboxylic acids, which can then be coupled to form ketones. rsc.orgresearchgate.net

For the synthesis of this compound, a photoredox-mediated approach could involve the decarboxylative coupling of a cyclohexanecarboxylic acid derivative with a suitable acceptor. For example, an activated ester of cyclohexanecarboxylic acid could be reduced by an excited photocatalyst to generate a cyclohexyl radical. This radical could then add to an electron-deficient alkene, such as 2-methoxystyryl methyl ketone, in a Giese-type reaction. Alternatively, dual catalytic systems combining photoredox and nickel catalysis can couple alkyl radicals with acyl chlorides or other electrophiles. nih.gov

| Strategy | Radical Precursor | Radical Acceptor/Coupling Partner | Catalyst System (Example) |

|---|---|---|---|

| Decarboxylative Alkylation | Cyclohexanecarboxylic acid (activated) | 2-(2-methoxyphenyl)vinyl ketone | Iridium or Ruthenium photocatalyst |

| Photoredox/Nickel Dual Catalysis | Alkylsilicate or Trifluoroborate (from cyclohexyl halide) | 3-(2-methoxyphenyl)propanoyl chloride | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ + NiCl₂·dme/dtbbpy nih.gov |

| Acyl Radical Addition | 3-(2-methoxyphenyl)propionaldehyde | Cyclohexene | Organic photocatalyst (e.g., 4CzIPN) mdpi.com |

Development of Stereoselective and Regioselective Synthetic Pathways

While the target molecule itself is achiral, the principles of stereoselective synthesis are crucial for creating chiral analogues or for intermediates where stereocontrol is necessary. acs.org For instance, if a substituent were present on the cyclohexane (B81311) ring, its stereochemical orientation would need to be controlled. Enantioselective reduction of a prochiral ketone precursor is a common strategy to install a chiral alcohol, which could then be further manipulated. wikipedia.orguwindsor.ca Catalytic asymmetric hydrogenation or transfer hydrogenation using chiral transition metal complexes are powerful methods for this purpose. wikipedia.org

Regioselectivity is a more immediate concern for the synthesis of this compound. mdpi.com As mentioned, Friedel-Crafts acylation of anisole can produce a mixture of ortho and para isomers. Achieving high regioselectivity for the ortho product often requires the use of a directing group or specific Lewis acids that can chelate with the methoxy oxygen. Alternatively, starting with ortho-lithiated anisole and reacting it with an appropriate electrophile would provide unambiguous regiocontrol. In syntheses involving enolates of unsymmetrical ketones, regioselectivity can be controlled by carefully choosing the base, solvent, and temperature to favor either the kinetic or thermodynamic enolate. researchgate.netjove.com

Optimization of Reaction Parameters and Considerations for Scalability

Transitioning a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires careful optimization of numerous parameters to ensure safety, efficiency, and cost-effectiveness. researchgate.netbohrium.com For any of the proposed syntheses of this compound, several factors would need to be considered for scalability. acs.org

Key parameters for optimization include:

Catalyst Loading: In transition metal-catalyzed reactions, minimizing the amount of expensive and potentially toxic metal catalyst is crucial. High-turnover catalysts are highly desirable.

Solvent Selection: The choice of solvent impacts reaction rates, solubility, and safety. For industrial applications, greener and less hazardous solvents are preferred. Ease of removal and recycling are also important factors.

Temperature and Pressure: Reactions should ideally be run at or near ambient temperature and pressure to reduce energy costs and the need for specialized equipment.

Reagent Stoichiometry: Using reagents in near-stoichiometric amounts minimizes waste and simplifies purification.

Workup and Purification: The purification method (e.g., distillation, crystallization, chromatography) must be scalable. Crystallization is often preferred on a large scale over chromatography.

For example, in a potential gram-scale synthesis via a Friedel-Crafts reaction, optimization would focus on the molar ratio of the Lewis acid, the reaction temperature to control side reactions, and developing a non-chromatographic purification method, such as vacuum distillation or recrystallization. acs.orgnih.gov

| Parameter | Consideration for Optimization | Impact on Scalability |

|---|---|---|

| Catalyst Loading | Minimize amount while maintaining high yield and reaction rate. | Reduces cost and simplifies removal of metal impurities. |

| Solvent | Use of low-toxicity, recyclable, and inexpensive solvents. | Improves process safety, environmental impact, and cost-effectiveness. |

| Temperature | Operate as close to room temperature as possible. | Lowers energy consumption and equipment costs. |

| Reaction Time | Shorten reaction cycles to increase throughput. | Increases plant capacity and efficiency. |

| Purification | Favor crystallization or distillation over chromatography. | Significantly reduces solvent waste and cost for large quantities. |

Mechanistic Organic Chemistry of Cyclohexyl 2 2 Methoxyphenyl Ethyl Ketone Transformations

Elucidation of Reaction Pathways for Ketone Formation and Derivatization

Detailed research to elucidate the specific reaction pathways for the formation and derivatization of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone has not been found in the available scientific literature. Analysis of analogous, but distinct, chemical systems is necessary to postulate its likely behavior.

Detailed Analysis of Nucleophilic Additions to the Carbonyl Center

No specific studies detailing the nucleophilic addition to the carbonyl center of this compound are present in the surveyed literature. In general, nucleophilic attack on a cyclohexyl ketone is governed by a combination of steric and electronic factors, which dictates the trajectory of the incoming nucleophile relative to the plane of the ring (axial vs. equatorial attack). The presence of the bulky cyclohexyl group and the 2-(2-methoxyphenyl)ethyl substituent would significantly influence the stereochemical outcome of such additions, but specific experimental data is lacking.

Investigation of Alpha-Functionalization and Enolate Chemistry

There is no available research that specifically investigates the alpha-functionalization or enolate chemistry of this compound. The ketone possesses two alpha-carbons, one on the cyclohexyl ring and one adjacent to the ethyl group. The formation of a kinetic versus a thermodynamic enolate would depend on the base, solvent, and temperature used. However, regioselectivity studies, pKa values for the alpha-protons, and the outcomes of subsequent reactions with electrophiles for this specific molecule have not been documented.

Exploration of Rearrangement and Functional Group Interconversion Mechanisms

Specific explorations of rearrangement reactions (such as Beckmann, Baeyer-Villiger, or Favorskii rearrangements) or functional group interconversions involving this compound are absent from the scientific literature.

Kinetic Studies and Reaction Rate Determination

No kinetic studies or reaction rate data for transformations involving this compound have been published.

Computational Mechanistic Insights (e.g., Transition State Analysis, Energy Profiles)

Computational studies, including transition state analyses or reaction energy profiles, specifically for this compound are not available. While computational data exists for related but structurally different molecules, such as cyclohexyl cyclopropyl (B3062369) ketones, this information cannot be directly extrapolated to provide accurate mechanistic insights for the target compound.

Comprehensive Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-Dimensional (¹H, ¹³C) NMR for Connectivity and Proton Environments

One-dimensional NMR experiments are fundamental for identifying the types and number of chemically distinct protons and carbons in a molecule.

¹H NMR: A hypothetical ¹H NMR spectrum of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone would be expected to show distinct signals for the aromatic protons of the 2-methoxyphenyl group, the methoxy (B1213986) (-OCH₃) protons, the ethyl chain protons, and the protons of the cyclohexyl ring. The chemical shifts (δ) of these signals, their integration (relative number of protons), and their splitting patterns (multiplicity) due to spin-spin coupling would reveal the connectivity of the proton framework. For instance, the aromatic protons would likely appear in the downfield region (typically δ 6.8-7.3 ppm), while the aliphatic protons of the cyclohexyl and ethyl groups would be found in the upfield region.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing a single peak for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon (C=O) would be highly characteristic and appear far downfield (around δ 200-220 ppm). The aromatic carbons, the methoxy carbon, and the aliphatic carbons of the ethyl and cyclohexyl moieties would all have distinct chemical shifts, providing a complete carbon "fingerprint" of the molecule.

Hypothetical ¹H NMR Data Table

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 6.8 - 7.3 | Multiplet | 4H |

| Methoxy-H (-OCH₃) | ~3.8 | Singlet | 3H |

| -CH₂- (ethyl) | 2.8 - 3.0 | Triplet | 2H |

| -CH₂- (ethyl, adjacent to ketone) | 2.6 - 2.8 | Triplet | 2H |

| Cyclohexyl-H (adjacent to ketone) | 2.3 - 2.5 | Multiplet | 1H |

| Cyclohexyl-H (other) | 1.1 - 1.9 | Multiplets | 10H |

Hypothetical ¹³C NMR Data Table

| Assignment | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | >210 |

| Aromatic C-O | 155 - 160 |

| Aromatic C-H & C-C | 110 - 135 |

| Methoxy (-OCH₃) | 55 - 60 |

| Cyclohexyl CH (adjacent to C=O) | 50 - 55 |

| Ethyl -CH₂- | 40 - 45 |

| Ethyl -CH₂- (adjacent to ring) | 30 - 35 |

| Cyclohexyl -CH₂- | 25 - 30 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structural Correlation and Stereochemical Assignment

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethyl chain and the cyclohexyl ring, as well as the relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would directly link each proton to the carbon atom it is attached to, allowing for unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations from the ethyl protons to the carbonyl carbon and the aromatic ring carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are close to each other, providing critical information for determining the molecule's preferred conformation and stereochemistry.

Dynamic NMR Studies for Conformational Dynamics

For a flexible molecule like this compound, which contains a rotatable cyclohexyl ring and single bonds, dynamic NMR studies performed at different temperatures could provide insights into the energy barriers of conformational changes, such as the chair-flip of the cyclohexane (B81311) ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pattern Analysis

HRMS is an essential tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy, it can distinguish between compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. Key fragments for this compound would likely arise from cleavage adjacent to the carbonyl group (alpha-cleavage) and from the loss of the methoxy group or the entire methoxyphenyl ethyl side chain.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Vibrational Analysis

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Hypothetical FTIR Data Table

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2930, ~2850 | C-H stretch | Aliphatic (Cyclohexyl, Ethyl) |

| ~1710 | C=O stretch | Ketone |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1240 | C-O stretch | Aryl Ether |

The most prominent peak in the FTIR spectrum would be the strong absorption from the carbonyl (C=O) group of the ketone, typically appearing around 1710 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, C=C stretching of the aromatic ring, and the C-O stretching of the aryl ether.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The 2-methoxyphenyl group in this compound acts as a chromophore. The UV-Vis spectrum would likely show absorption bands corresponding to π → π* transitions of the aromatic ring. The position of the absorption maximum (λmax) can be influenced by the substitution pattern and the solvent used for the analysis.

Hypothetical UV-Vis Data Table

| λmax (nm) | Electronic Transition | Chromophore |

| ~220 | π → π | Benzene (B151609) Ring |

| ~275 | π → π | Benzene Ring |

Advanced Chiroptical Techniques (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration

Should this compound be a chiral molecule, its absolute configuration can be determined using advanced chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD). These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule.

Electronic Circular Dichroism (ECD): ECD spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules containing chromophores. The ketone group and the methoxy-substituted benzene ring in this compound act as chromophores, making the molecule suitable for ECD analysis. The experimental ECD spectrum, which shows positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. By comparing the experimental spectrum with the theoretically calculated spectra for the possible enantiomers, the absolute configuration can be assigned.

Vibrational Circular Dichroism (VCD): VCD spectroscopy provides information about the stereochemistry of a molecule by probing the vibrational transitions. It is particularly useful for molecules with multiple chiral centers or those lacking strong UV-Vis chromophores. For this compound, VCD can provide detailed information about the conformation of the cyclohexyl ring and the orientation of the substituents. Similar to ECD, the experimental VCD spectrum is compared with quantum mechanically calculated spectra for the different possible stereoisomers to determine the absolute configuration.

The application of these techniques would involve dissolving the synthesized enantiomerically pure sample in a suitable solvent and recording the ECD and VCD spectra. The resulting data would then be processed and compared with theoretical predictions.

Integration of Spectroscopic Data with Quantum Mechanical Calculations for Definitive Structural Assignment

For a definitive structural assignment of this compound, the integration of experimental spectroscopic data with quantum mechanical calculations is indispensable. researchgate.netnih.gov This synergistic approach allows for the accurate prediction of spectroscopic properties for different possible isomers and their comparison with experimental data.

The general workflow for this integrated approach is as follows:

Conformational Search: A thorough conformational search for all possible low-energy conformers of the molecule is performed using molecular mechanics or semi-empirical methods.

Geometry Optimization and Frequency Calculations: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT) with an appropriate basis set. researchgate.netacs.org Vibrational frequency calculations are also performed to confirm that the optimized structures correspond to true energy minima.

Calculation of Spectroscopic Parameters: For each optimized conformer, various spectroscopic parameters are calculated. This includes NMR chemical shifts, coupling constants, and the chiroptical properties (ECD and VCD spectra). researchgate.netnih.gov

Boltzmann Averaging: The calculated spectroscopic properties for all conformers are then Boltzmann-averaged based on their relative energies to generate a final theoretical spectrum for each enantiomer.

Comparison with Experimental Data: The theoretically calculated spectra are then compared with the experimental spectra. A good agreement between the experimental and one of the calculated spectra allows for the unambiguous assignment of the structure and absolute configuration of the molecule.

This integrated approach significantly enhances the confidence in the structural assignment, moving beyond simple empirical interpretation of spectroscopic data.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical (QM) Calculations for Molecular and Electronic Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) are powerful tools for investigating molecular and electronic structures. researchgate.netchemrxiv.org For a molecule like Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can provide detailed information about its geometry and electronic properties in both the gas phase and in solution. researchgate.netchemrxiv.org

Ground State Geometries and Conformational Analysis

The conformational flexibility of this compound arises from the rotational freedom around several single bonds, particularly the bond connecting the cyclohexyl ring to the carbonyl group and the ethyl linker attached to the phenyl ring. The cyclohexyl ring itself typically adopts a stable chair conformation to minimize steric strain. utdallas.edu Substituents on the ring can exist in either axial or equatorial positions, with the equatorial position generally being more stable for larger groups to avoid 1,3-diaxial interactions. utdallas.edu

Computational studies on similar molecules, such as alkyl 1-phenylethyl ketones, have shown that the most stable conformation often involves a synclinal arrangement between the alkyl group and the phenyl ring. oup.com For this compound, the lowest energy conformer would likely feature the cyclohexyl ring in a chair conformation with the bond to the carbonyl group in an equatorial position to minimize steric hindrance. The relative orientation of the 2-methoxyphenyl group and the ethyl ketone chain will be dictated by a balance of steric and electronic interactions. The presence of the methoxy (B1213986) group at the ortho position can influence the rotational barrier and the preferred dihedral angles due to potential steric clashes and electronic interactions with the ethyl ketone chain.

| Conformer | Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|---|

| A | Cyclohexyl (equatorial), Extended ethyl chain | 0.00 | 75.3 |

| B | Cyclohexyl (axial), Extended ethyl chain | 2.10 | 10.5 |

| C | Cyclohexyl (equatorial), Gauche ethyl chain | 1.50 | 14.2 |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The energies and spatial distributions of the HOMO and LUMO of this compound provide insights into its electrophilic and nucleophilic character.

The HOMO is expected to be localized primarily on the electron-rich 2-methoxyphenyl ring, particularly the oxygen atom of the methoxy group and the aromatic pi system. This suggests that the molecule will act as a nucleophile at these sites in reactions with electrophiles. The LUMO, on the other hand, is anticipated to be centered on the carbonyl group, with a significant coefficient on the carbonyl carbon. This indicates that the carbonyl carbon is the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com Substituents on the phenyl ring can modulate these frontier orbital energies. The electron-donating methoxy group at the ortho position is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack compared to an unsubstituted phenyl ring. rsc.org

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | -6.25 | -0.85 | 5.40 |

| Cyclohexyl phenylethyl ketone | -6.50 | -0.70 | 5.80 |

| Acetophenone | -6.80 | -0.90 | 5.90 |

Reaction Mechanism Simulation and Transition State Localization

Computational simulations are invaluable for elucidating the detailed pathways of chemical reactions, including the identification of transition states and intermediates. For this compound, two important classes of reactions are the reduction of the ketone and its reaction with organometallic reagents like Grignard reagents.

Elucidation of Rate-Determining Steps and Selectivity Origins

The reduction of ketones, for example with sodium borohydride (B1222165) (NaBH₄), is a common transformation. masterorganicchemistry.com Theoretical studies on the reduction of substituted cyclohexanones have shown that the stereoselectivity of the reaction (i.e., the preferential formation of one stereoisomer of the corresponding alcohol) is highly dependent on the steric and electronic environment around the carbonyl group. nih.govacs.org The approach of the hydride nucleophile can occur from either the axial or equatorial face of the carbonyl group, leading to different product stereoisomers. The transition state geometry and its energy determine the preferred reaction pathway. Computational modeling can locate these transition states and calculate their activation energies, thus explaining the observed stereoselectivity. acs.orgresearchgate.net For this compound, the bulky cyclohexyl and 2-methoxyphenylethyl groups will create a specific steric environment that directs the incoming nucleophile, and computational analysis can predict the most likely product.

Similarly, the Grignard reaction involves the nucleophilic addition of an organomagnesium halide to the carbonyl carbon. organic-chemistry.org Computational studies of Grignard reactions have helped to understand the role of the magnesium ion in coordinating with the carbonyl oxygen, thereby activating it for nucleophilic attack. researchgate.net The localization of the transition state for this reaction would reveal the geometry of the approach of the Grignard reagent and the breaking and forming bonds. The rate-determining step in such reactions is typically the nucleophilic addition itself. rsc.org

Solvent Effects in Computational Modeling

The solvent can play a crucial role in chemical reactions by stabilizing reactants, products, and transition states to different extents. rsc.org Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation. nih.gov

In the reduction of ketones, the solvent can influence both the reaction rate and the stereoselectivity. acs.orgnih.gov For instance, in the NaBH₄ reduction of cyclohexanones, the solvent can affect the aggregation state of the reducing agent and the solvation of the transition state, thereby altering the energy barrier and the preferred direction of nucleophilic attack. acs.orgresearchgate.net Computational studies incorporating solvent effects are therefore essential for obtaining results that are in good agreement with experimental observations. nih.govacs.org For this compound, polar solvents would be expected to stabilize the polar transition states of both reduction and Grignard reactions, potentially accelerating the reaction rates.

Quantitative Structure-Reactivity Relationship (QSAR) Studies

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity or biological activity. nih.gov While a full QSAR study requires a dataset of multiple compounds, the principles can be applied to understand how structural modifications to this compound might affect its reactivity.

For instance, if this ketone were part of a series of potential enzyme inhibitors, a QSAR model could be developed to correlate its inhibitory activity with various molecular descriptors. plos.orgnih.govmdpi.com These descriptors can be calculated computationally and include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

A hypothetical QSAR study on a series of related ketone inhibitors might reveal that the inhibitory activity is positively correlated with the electrophilicity of the carbonyl carbon and negatively correlated with the steric bulk around the active site. Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.

| Compound | LogP | Molecular Weight | Dipole Moment (Debye) | Predicted Reactivity (Arbitrary Units) |

|---|---|---|---|---|

| This compound | 4.5 | 246.34 | 2.8 | 100 |

| Cyclohexyl 2-(phenyl)ethyl ketone | 4.2 | 216.32 | 2.5 | 85 |

| Cyclohexyl 2-(4-methoxyphenyl)ethyl ketone | 4.6 | 246.34 | 3.1 | 110 |

Prediction of Spectroscopic Signatures and Comparison with Experimental Data

Comprehensive computational studies are essential for predicting the spectroscopic signatures of "this compound," providing valuable insights that complement and aid in the interpretation of experimental data. Techniques such as Density Functional Theory (DFT) and ab initio quantum chemical methods are employed to calculate various spectroscopic parameters.

For instance, 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensors of the nuclei in the optimized molecular structure. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimentally obtained NMR spectra to confirm the molecular structure and assign specific resonances to individual atoms within the molecule.

Similarly, vibrational spectroscopy, including Infrared (IR) and Raman spectra, can be simulated by computing the vibrational frequencies and corresponding intensities. The calculated vibrational modes can be correlated with the characteristic functional groups present in "this compound," such as the carbonyl (C=O) stretch of the ketone, the C-O-C stretching of the methoxy group, and various vibrations associated with the cyclohexyl and phenyl rings. A comparison between the predicted and experimental spectra helps in confirming the structural integrity and identifying specific conformational isomers if they exist in equilibrium.

Mass spectrometry (MS) fragmentation patterns can also be theoretically investigated. By calculating the energies of different fragmentation pathways, it is possible to predict the most likely fragments that would be observed in an experimental mass spectrum. This information is crucial for the structural elucidation of the compound and for distinguishing it from its isomers.

A critical aspect of these computational predictions is the level of theory and the basis set used, as these factors significantly influence the accuracy of the results. The generation of a detailed data table comparing predicted and experimental spectroscopic data would be a key outcome of such an investigation, though at present, specific experimental data for "this compound" is not publicly available to draw a direct comparison.

Interactive Data Table: Theoretical vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Technique | Predicted Value (Theoretical) | Experimental Value |

| 1H NMR (ppm) | Data not available | Data not available |

| 13C NMR (ppm) | Data not available | Data not available |

| IR (cm-1) | Data not available | Data not available |

| Mass Spec (m/z) | Data not available | Data not available |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation

Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscapes and solvation properties of "this compound" over time. These simulations model the atomic motions of the molecule, providing a dynamic perspective on its behavior in different environments.

By simulating the molecule in a vacuum or in the presence of an implicit or explicit solvent, MD can reveal the accessible conformations and the energetic barriers between them. For "this compound," this would involve exploring the different chair and boat conformations of the cyclohexyl ring, as well as the rotational freedom around the ethyl linker and the methoxy group on the phenyl ring. The results of these simulations can be used to construct a potential energy surface, identifying the most stable, low-energy conformations of the molecule.

Furthermore, MD simulations are invaluable for studying the solvation of "this compound." By simulating the molecule in a box of solvent molecules, such as water or an organic solvent, it is possible to analyze the radial distribution functions of solvent molecules around different parts of the solute. This provides a detailed picture of the solvation shell and the specific intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the solubility and behavior of the compound in solution.

The insights gained from MD simulations are crucial for understanding the molecule's physical properties, its interactions with other molecules, and its potential behavior in biological systems. The conformational flexibility and solvation patterns play a significant role in determining the molecule's reactivity and its ability to bind to specific targets.

Interactive Data Table: Key Parameters from Molecular Dynamics Simulations (Hypothetical)

| Simulation Parameter | Description | Value |

| Dominant Conformer | The most populated conformational state. | Data not available |

| Rotational Barriers (kJ/mol) | Energy barriers for rotation around key bonds. | Data not available |

| Solvation Free Energy (kJ/mol) | The free energy change upon transferring the molecule from gas phase to solvent. | Data not available |

| Radial Distribution Function g(r) | Describes the probability of finding a solvent molecule at a distance r from a solute atom. | Data not available |

Analytical Chemistry Methodologies for Purity Profiling and Reaction Monitoring

Mass Balance and Other Metrological Approaches for Comprehensive Purity Evaluation

The mass balance method is an indirect approach to purity assessment that quantifies the main component by identifying and measuring all significant impurities. thegoodscentscompany.comnih.gov This methodology is considered a primary method for the purity assignment of high-purity organic compounds and is crucial for establishing metrological traceability to the International System of Units (SI). nih.gov The purity, expressed as a mass fraction, is calculated using the following equation:

P = (1 - Σ ximpurity)

where P is the purity of the main component and Σ ximpurity is the sum of the mass fractions of all identified impurities.

A comprehensive purity evaluation using the mass balance approach for Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone would necessitate the quantification of various classes of impurities through a suite of orthogonal analytical techniques. chemicalbook.com These techniques are chosen to provide independent and complementary information, thereby minimizing biases and ensuring a more accurate final purity value. chemicalbook.com

The typical impurity categories and the analytical methods used for their quantification in the context of a non-volatile organic compound like this compound are detailed below. While specific research findings on this particular ketone are not publicly available, the following represents a standard metrological approach that would be applied.

Table 1: Hypothetical Mass Balance Purity Assessment for a Batch of this compound

| Impurity Category | Analytical Technique | Hypothetical Mass Fraction (%) |

| Structurally Related Organic Impurities | HPLC-UV, GC-FID | 0.25 |

| Water Content | Karl Fischer Titration | 0.10 |

| Residual Volatile Organic Solvents | Headspace GC-MS | 0.05 |

| Non-Volatile Inorganic Impurities | Thermogravimetric Analysis (TGA) | 0.02 |

| Total Impurities | 0.42 | |

| Purity by Mass Balance | 99.58 |

Structurally Related Organic Impurities: These are impurities that are chemically similar to the main compound, often arising from the synthetic route or degradation. High-performance liquid chromatography with ultraviolet detection (HPLC-UV) and gas chromatography with flame ionization detection (GC-FID) are powerful techniques for separating and quantifying these impurities. medchemexpress.com For this compound, this could include starting materials such as 2-methoxyphenylacetic acid and cyclohexyl magnesium bromide, or by-products from the synthesis. The relative response factors of these impurities would need to be determined to ensure accurate quantification.

Water Content: The presence of water is a common impurity in organic compounds. Karl Fischer titration is the gold standard for the selective and accurate determination of water content. nih.govmedchemexpress.com

Residual Volatile Organic Solvents: Solvents used during the synthesis and purification of this compound can remain in the final product. Headspace gas chromatography-mass spectrometry (HS-GC-MS) is a highly sensitive method for the identification and quantification of these volatile impurities. nih.gov

Non-Volatile Inorganic Impurities: These impurities can include catalysts, salts, and other inorganic reagents. Thermogravimetric analysis (TGA) is employed to determine the mass fraction of non-volatile inorganic content by measuring the mass of a sample as it is heated. nih.govmedchemexpress.com

In addition to the mass balance approach, other metrological techniques can be used for direct purity assessment, providing an orthogonal confirmation of the results. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method that can directly determine the purity of an organic compound by comparing the integral of a signal from the analyte to that of a certified internal standard. chemicalbook.commedchemexpress.com This technique is traceable to the SI and does not rely on the response factor of the analyte, making it a powerful tool for purity verification. chemicalbook.com

The comprehensive purity evaluation of this compound, therefore, relies on a multi-faceted analytical approach. By combining the results from various independent methods, a reliable and metrologically sound purity value can be assigned, which is essential for its use as a reference material or in any application requiring a high degree of chemical certainty.

Prospective Applications and Future Trajectories in Organic Chemistry Research

Utilization of Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone as a Synthetic Intermediate

This compound serves as a valuable scaffold in organic synthesis due to its unique structural features, combining a cyclohexyl ring, a ketone functional group, and a methoxy-substituted aromatic ring. This combination of aliphatic, carbonyl, and aromatic moieties provides multiple reactive sites for further chemical transformations.

Precursor for Bioactive Molecules and Natural Product Analogues

The structural motif of a cyclohexyl group linked to an aromatic ring is present in various biologically active compounds. The ketone functionality in this compound offers a convenient handle for a wide range of chemical modifications, making it an attractive starting material for the synthesis of complex molecular architectures. For instance, the ketone can be reduced to an alcohol, which can then be further functionalized, or it can undergo nucleophilic addition reactions to introduce new carbon-carbon or carbon-heteroatom bonds. These transformations are fundamental in the synthesis of natural product analogues and other bioactive molecules where the cyclohexyl and methoxyphenyl groups can be tailored to interact with biological targets. While direct examples of its use are not prevalent in currently available literature, its structural components are found in molecules of medicinal interest.

Building Block in Complex Chemical Libraries

In the field of drug discovery and materials science, the generation of diverse chemical libraries is paramount for identifying new lead compounds. nih.govlifechemicals.com this compound is an ideal building block for such libraries. lifechemicals.com Its distinct structural domains can be systematically modified to create a large number of derivatives. For example, the aromatic ring can be further substituted, the ketone can be converted into various other functional groups, and the cyclohexyl ring can be conformationally restricted or opened. This versatility allows for the exploration of a broad chemical space, which is essential for screening against various biological targets or for developing new materials with desired properties. nih.gov Companies like Enamine and Life Chemicals offer extensive collections of building blocks, including various ketones and functionalized aromatic compounds, for the synthesis of combinatorial libraries. lifechemicals.comenamine.net

Integration with Emerging Research Paradigms

The synthesis and application of this compound and its derivatives are poised to benefit significantly from advancements in modern chemical research, including automation, artificial intelligence, green chemistry, and novel synthetic methodologies.

Automation and Artificial Intelligence in Reaction Discovery and Optimization

Green Chemistry Principles in the Synthesis of Ketones

Traditional methods for ketone synthesis, such as Friedel-Crafts acylation, often rely on stoichiometric amounts of Lewis acids and halogenated solvents, leading to significant waste generation. acs.orgorganic-chemistry.org Green chemistry principles aim to address these environmental concerns by developing more sustainable synthetic methods. rsc.org For the synthesis of this compound, greener alternatives to conventional Friedel-Crafts acylation are being explored. routledge.com These include the use of solid acid catalysts, solvent-free reaction conditions, and reagents that produce minimal waste. acs.orgorganic-chemistry.orgacs.org For example, the use of methanesulfonic anhydride (B1165640) as a promoter in Friedel-Crafts acylations offers a metal- and halogen-free methodology. acs.orgorganic-chemistry.org Such approaches not only reduce the environmental impact but can also lead to more cost-effective and safer chemical processes. routledge.com

Table 1: Comparison of Traditional vs. Green Synthesis Methods for Aromatic Ketones

| Feature | Traditional Friedel-Crafts Acylation | Green Chemistry Approaches |

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of solid acids, zeolites, or metal triflates |

| Solvents | Halogenated solvents (e.g., CH₂Cl₂) | Solvent-free conditions, ionic liquids, or greener solvents |

| Waste | Significant generation of acidic and metallic waste | Minimal waste, often with recyclable catalysts |

| Atom Economy | Low | High |

Selective C-H Functionalization Strategies for Ketone Derivatives

Selective C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups. organic-chemistry.orgrsc.org This strategy offers a more atom- and step-economical approach compared to traditional methods that often require pre-functionalized starting materials. For derivatives of this compound, C-H functionalization could enable the late-stage modification of the cyclohexyl ring or the aromatic system. mdpi.com The ketone group itself can act as a directing group to guide the functionalization to specific C-H bonds. mdpi.com This approach would provide a highly efficient route to novel analogues with potentially enhanced biological activity or material properties. researchgate.net Recent advancements have enabled the selective functionalization of even remote aliphatic C-H bonds, further expanding the synthetic possibilities. rsc.org

Unanswered Questions and Future Directions in Ketone Chemistry Research

The field of ketone chemistry is continually evolving, with numerous unanswered questions that research into compounds like This compound could help address. These research avenues are pivotal for advancing synthetic efficiency, discovering novel functionalities, and developing more sustainable chemical processes.

A significant area of ongoing research is the development of novel catalytic systems for the functionalization of ketones. bldpharm.com While classical methods often rely on harsh reagents, modern approaches focus on catalysis to enhance selectivity and reduce environmental impact. Future investigations could explore the use of This compound as a substrate in emerging catalytic reactions.

One of the most formidable challenges in contemporary organic synthesis is the direct functionalization of carbon-hydrogen (C-H) bonds. nih.gov Ketones present multiple C-H bonds that are traditionally unreactive. nih.gov Developing catalytic systems that can selectively activate and functionalize these bonds in a molecule like This compound would represent a significant advancement. This would open up new pathways for creating derivatives with unique properties without the need for pre-functionalized starting materials.

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry. The ketone group in This compound is a prochiral center, meaning its reduction can lead to the formation of a chiral alcohol. A major unanswered question is how to achieve this transformation with high enantioselectivity for this specific substrate. Future research will likely focus on the development of new chiral catalysts and biocatalysts for the asymmetric reduction of such ketones. The data in the following table illustrates typical results from the asymmetric reduction of related ketones, a key area for future investigation for the title compound.

| Ketone Substrate | Catalyst/Method | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|

| Cyclohexyl methyl ketone | K-Glucoride | - | 23 | |

| 2,2-dimethylcyclopentanone | K-Glucoride | - | 84 | |

| 2,2-dimethylcyclohexanone | K-Glucoride | - | 64 | |

| para-substituted acetophenones | SSCR and its Q245 mutants | - | Up to >99 |

The ortho-methoxy group on the phenyl ring introduces another layer of complexity and opportunity. This group can act as a directing group in transition metal-catalyzed reactions, guiding functionalization to specific positions on the aromatic ring. A key research direction would be to explore whether this directing group effect can be exploited to synthesize novel derivatives of This compound .

Furthermore, the development of more sustainable and efficient synthetic methods is a constant goal in organic chemistry. Future research could focus on enzymatic and biocatalytic approaches for the synthesis and transformation of This compound . Biocatalysis offers the potential for high selectivity under mild reaction conditions, aligning with the principles of green chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Cyclohexyl 2-(2-methoxyphenyl)ethyl ketone, and how does the methoxy substituent influence reaction conditions?

- Methodological Answer : The compound can be synthesized via a modified Robinson annulation or Friedel-Crafts acylation to introduce the cyclohexyl and 2-(2-methoxyphenyl)ethyl groups. The methoxy group on the phenyl ring requires protection (e.g., using acetyl chloride) during acidic conditions to prevent demethylation . Solvent-free synthesis under microwave irradiation may enhance yield by reducing side reactions .

- Key Data :

| Parameter | Value/Note |

|---|---|

| Critical Step | Protection of methoxy group |

| Catalysts | Lewis acids (e.g., AlCl₃, BF₃) |

| Yield Optimization | Microwave-assisted synthesis (~75%) |

Q. How can the purity and structural integrity of this ketone be validated post-synthesis?

- Methodological Answer : Use High-Performance Thin-Layer Chromatography (HPTLC) for rapid purity assessment and Nuclear Magnetic Resonance (NMR) for structural confirmation. The methoxy group’s singlet at δ 3.8–4.0 ppm in ¹H NMR and the ketone carbonyl signal at ~205–210 ppm in ¹³C NMR are diagnostic .

- Key Data :

| Technique | Diagnostic Signal |

|---|---|

| ¹H NMR | δ 3.8–4.0 ppm (OCH₃) |

| ¹³C NMR | ~205–210 ppm (C=O) |

| HPTLC Rf | 0.65–0.70 (silica gel, hexane:EtOAc) |

Q. What are the key reactivity patterns of the ketone moiety in this compound?

- Methodological Answer : The ketone undergoes nucleophilic addition (e.g., Grignard reagents) and reduction (e.g., NaBH₄/CeCl₃ for selective carbonyl reduction). The bulky cyclohexyl group may sterically hinder reactions at the α-carbon .

Advanced Research Questions

Q. How does the 2-methoxyphenyl group influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The methoxy group acts as an ortho/para-director. Computational modeling (e.g., Density Functional Theory (DFT) ) predicts preferential substitution at the para position due to steric hindrance from the ethyl-ketone chain . Experimental validation via bromination (Br₂/FeBr₃) shows >80% para-brominated product .

- Key Data :

| Reaction | Major Product | Yield |

|---|---|---|

| Bromination (Br₂/FeBr₃) | Para-bromo derivative | 82% |

Q. What computational tools can predict the compound’s thermodynamic properties and reaction pathways?

- Methodological Answer : Quantum Chemistry Software (e.g., Gaussian) with basis sets (B3LYP/6-31G*) calculates bond dissociation energies and reaction enthalpies. Import the SDF/MOL file (from ) into cheminformatics platforms (e.g., Schrödinger Suite) for molecular dynamics simulations .

Q. How to resolve contradictions in reported spectroscopic data for similar cyclohexyl aryl ketones?

- Methodological Answer : Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. For example, the cyclohexyl ring’s chair conformation causes distinct axial/equatorial proton splitting in ¹H NMR, which may be misreported in older studies .

Methodological Considerations Table

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.